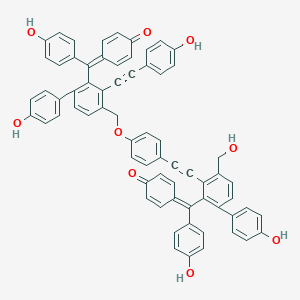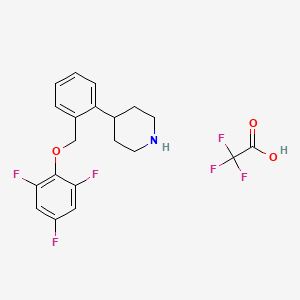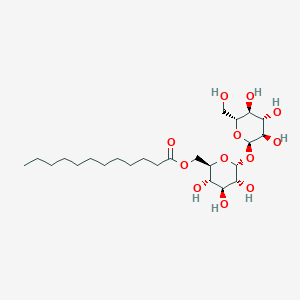
Diselaginellin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselaginellin B is a natural product derived from the plant Selaginella pulvinata. It is a unique dimeric molecule known for its distinctive structural features and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cancer.
Preparation Methods
Diselaginellin B is typically isolated from the Selaginella pulvinata plant. The extraction process involves the use of organic solvents to obtain the crude extract, followed by chromatographic techniques to purify the compound. The synthetic routes for this compound are not well-documented, and industrial production methods are still under research. The compound’s complex structure poses challenges for large-scale synthesis.
Chemical Reactions Analysis
Diselaginellin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
Diselaginellin B has been extensively studied for its anti-cancer properties. It exhibits anti-proliferative, apoptosis-inducing, and antimetastatic activities against human hepatocellular carcinoma cells . Additionally, it has shown potential in inhibiting metastasis and inducing apoptosis in various cancer cell lines . Beyond its anti-cancer properties, this compound is also being explored for its potential use in treating other diseases, such as chronic hepatitis and inflammation .
Mechanism of Action
The mechanism of action of Diselaginellin B involves the induction of apoptosis in cancer cells. It targets specific molecular pathways that regulate cell proliferation and survival. By inhibiting these pathways, this compound effectively induces programmed cell death in cancer cells, thereby reducing tumor growth and metastasis . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include selaginellin and selaginellin B, both of which share structural similarities with Diselaginellin B . this compound stands out due to its dimeric structure, which contributes to its enhanced biological activities. Other related compounds include selaginpulvilins and selaginones, which also exhibit various pharmacological properties .
Properties
Molecular Formula |
C68H46O9 |
|---|---|
Molecular Weight |
1007.1 g/mol |
IUPAC Name |
4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-[4-[[4-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]-3-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenyl]methoxy]phenyl]ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C68H46O9/c69-41-51-19-39-61(45-7-23-54(71)24-8-45)67(65(47-11-27-56(73)28-12-47)48-13-29-57(74)30-14-48)63(51)37-5-44-3-35-60(36-4-44)77-42-52-20-40-62(46-9-25-55(72)26-10-46)68(64(52)38-6-43-1-21-53(70)22-2-43)66(49-15-31-58(75)32-16-49)50-17-33-59(76)34-18-50/h1-4,7-36,39-40,69-73,75H,41-42H2 |
InChI Key |
PQNKLSMJFFOOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)OCC5=C(C(=C(C=C5)C6=CC=C(C=C6)O)C(=C7C=CC(=O)C=C7)C8=CC=C(C=C8)O)C#CC9=CC=C(C=C9)O)CO)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)

![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)




![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)
